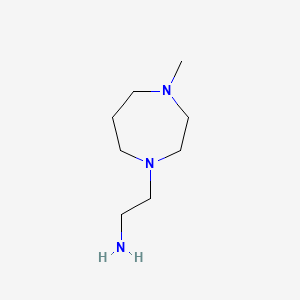

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-10-4-2-5-11(6-3-9)8-7-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYKTHJBSBIWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517936 | |

| Record name | 2-(4-Methyl-1,4-diazepan-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39270-45-6 | |

| Record name | Hexahydro-4-methyl-1H-1,4-diazepine-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39270-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-1,4-diazepan-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1,4-diazepan-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible synthetic pathway for 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, a diamine derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct synthesis routes in the current literature, this document provides a comprehensive, multi-step approach based on established organic chemistry principles and analogous reactions. The guide includes detailed, adaptable experimental protocols, tabulated data for key intermediates, and schematic diagrams to illustrate the synthetic workflow.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-step process commencing with the synthesis of the core scaffold, 1-methyl-1,4-diazepane. This is followed by the introduction of a protected aminoethyl group via N-alkylation, and concludes with the deprotection of the primary amine to yield the target compound.

A phthalimide group is selected for the protection of the aminoethyl moiety due to its stability and the well-established methods for its removal under mild conditions, which helps to preserve the integrity of the diazepane ring.

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for each key step in the proposed synthesis. These are adaptable methods and may require optimization based on laboratory conditions and available starting materials.

Protocol 1: Synthesis of 1-Methyl-1,4-diazepane

This procedure describes the synthesis of the core 1-methyl-1,4-diazepane ring from N-methylethanolamine and 1,3-dibromopropane.

Materials:

-

N-Methylethanolamine

-

1,3-Dibromopropane

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-methylethanolamine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

-

Slowly add a solution of 1,3-dibromopropane (1.1 eq) in acetonitrile to the mixture at room temperature.

-

Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-methyl-1,4-diazepane.

-

Purify the product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of N-(2-(4-Methyl-1,4-diazepan-1-yl)ethyl)phthalimide

This protocol details the N-alkylation of 1-methyl-1,4-diazepane with N-(2-bromoethyl)phthalimide.

Materials:

-

1-Methyl-1,4-diazepane

-

N-(2-Bromoethyl)phthalimide

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

Procedure:

-

Dissolve 1-methyl-1,4-diazepane (1.0 eq) and N-(2-bromoethyl)phthalimide (1.0 eq) in DMF or acetonitrile.

-

Add triethylamine or potassium carbonate (1.5 eq) to the solution.

-

Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound

This final step involves the deprotection of the phthalimide group to yield the target primary amine.

Materials:

-

N-(2-(4-Methyl-1,4-diazepan-1-yl)ethyl)phthalimide

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl) (for salt formation, if desired)

Procedure:

-

Dissolve the phthalimide-protected intermediate (1.0 eq) in ethanol.

-

Add hydrazine monohydrate (5.0-10.0 eq) to the solution.

-

Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide should form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude final product.

-

The product can be further purified by vacuum distillation or converted to its hydrochloride salt for better stability and handling.

Data Presentation

The following table summarizes the expected properties of the key compounds in the synthesis pathway. Note that as this is a proposed pathway, experimental values for yield and purity are not available and would need to be determined empirically.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |

| 1-Methyl-1,4-diazepane | C₆H₁₄N₂ | 114.19 | Colorless to pale yellow liquid |

| N-(2-Bromoethyl)phthalimide | C₁₀H₈BrNO₂ | 254.08 | White to off-white solid |

| N-(2-(4-Methyl-1,4-diazepan-1-yl)ethyl)phthalimide | C₁₆H₂₁N₃O₂ | 287.36 | Solid |

| This compound | C₈H₁₉N₃ | 157.26 | Oily liquid |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental work, from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis of this compound.

This technical guide provides a robust and scientifically sound pathway for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory environments and objectives.

An In-depth Technical Guide to 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and predicted physicochemical properties of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. Due to a lack of extensive published experimental data for this specific molecule, this document leverages predictive models and data from analogous structures to offer insights into its characteristics. It includes predicted physical and spectral properties, general experimental protocols for synthesis and analysis, and a discussion of potential biological activities and associated signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in this and related 1,4-diazepane derivatives.

Chemical Identity and Physical Properties

This compound is a diamine derivative characterized by a seven-membered 1,4-diazepane ring, substituted at the 1-position with an ethanamine group and at the 4-position with a methyl group.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 39270-45-6 | [1] |

| Molecular Formula | C₈H₁₉N₃ | [2] |

| Molecular Weight | 157.26 g/mol | [2] |

| Physical State | Liquid (predicted) | [1] |

| Boiling Point | 235.5 ± 9.0 °C at 760 mmHg (Predicted) | N/A |

| Melting Point | N/A | N/A |

| Solubility | Soluble in water and polar organic solvents (Predicted) | N/A |

| pKa | Primary Amine: ~10.5, Tertiary Amine: ~9.5 (Predicted) | N/A |

| LogP | 0.4 - 0.8 (Predicted) | N/A |

Spectroscopic Properties (Predicted)

Predictive models and spectral data from similar N-alkylated amines and 1,4-diazepane structures provide an estimation of the spectroscopic profile of this compound.[3][4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the ethanamine group, the N-methyl group, and the diazepane ring.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 2.8 - 3.2 | m | -CH₂- (diazepane ring) |

| ~ 2.6 - 2.8 | t | -CH₂-N (ethanamine) |

| ~ 2.4 - 2.6 | t | N-CH₂- (ethanamine) |

| ~ 2.3 | s | N-CH₃ |

| ~ 1.7 - 2.0 | m | -CH₂- (diazepane ring) |

| ~ 1.5 (broad) | s | -NH₂ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule, with those adjacent to nitrogen atoms appearing at a lower field.

| Chemical Shift (ppm) | Assignment |

| ~ 55 - 60 | -CH₂-N (ethanamine) |

| ~ 50 - 55 | -CH₂- (diazepane ring adjacent to N-CH₃) |

| ~ 48 - 53 | -CH₂- (diazepane ring adjacent to N-ethanamine) |

| ~ 45 - 50 | N-CH₃ |

| ~ 38 - 42 | N-CH₂- (ethanamine) |

| ~ 25 - 30 | -CH₂- (diazepane ring) |

IR Spectroscopy (Predicted)

The infrared spectrum is expected to exhibit characteristic absorption bands for the amine functional groups.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2950 - 2800 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1250 - 1020 | Medium | C-N stretch (aliphatic amine) |

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is anticipated to show a molecular ion peak and characteristic fragmentation patterns for alkylamines, including alpha-cleavage.[1] The presence of an odd number of nitrogen atoms (three) will result in an odd nominal molecular mass, consistent with the Nitrogen Rule.[1]

| m/z | Interpretation |

| 157 | [M]⁺ (Molecular Ion) |

| 114 | [M - C₂H₅N]⁺ |

| 99 | [M - C₃H₇N]⁺ |

| 58 | [C₃H₈N]⁺ |

| 44 | [C₂H₆N]⁺ |

Experimental Protocols

Synthesis: Reductive Amination

A common method for the synthesis of N-alkylated 1,4-diazepanes is through reductive amination.[7] This can be adapted to synthesize the target compound from 1-methyl-1,4-diazepane and a suitable two-carbon synthon.

General Protocol for Reductive Amination:

-

Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1,4-diazepane (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Aldehyde/Ketone Addition: Add 2-oxoacetaldehyde or a protected equivalent (1.1 eq) to the solution.

-

Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound via reductive amination.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis and identification of volatile amines. Derivatization may be employed to improve chromatographic performance.[8]

General Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Derivatization (Optional): To improve peak shape and resolution, derivatize the primary amine using a reagent such as trifluoroacetic anhydride (TFAA).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the components of the sample.

-

Mass Spectrometric Detection: As compounds elute from the column, they are ionized (typically by electron ionization) and the resulting fragments are detected by the mass spectrometer.

-

Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, comparing it to a reference library if available.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the 1,4-diazepane scaffold is present in numerous biologically active compounds.[9][10] Derivatives of 1,4-diazepane have shown a wide range of activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[9][10]

Many small molecule amine-containing compounds are known to interact with G-protein coupled receptors (GPCRs) or other cell surface receptors.[11][12] Hypothetically, this compound could act as a ligand for such receptors, potentially modulating downstream signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][13][14]

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that, upon ligand binding, activate intracellular G-proteins, leading to a variety of cellular responses.[11][12]

Caption: A simplified diagram of a potential G-protein coupled receptor signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathway is a cascade of protein kinases that is often activated by signals originating from cell surface receptors and plays a crucial role in regulating cell proliferation, differentiation, and survival.[2][13][14][15]

Caption: A generalized overview of the MAPK signaling cascade.

Conclusion

This technical guide has compiled the available and predicted chemical properties of this compound. While experimental data remains scarce, the information presented provides a valuable starting point for researchers. The general protocols for synthesis and analysis, along with the discussion of potential biological activities, offer a framework for future investigations into this and related 1,4-diazepane derivatives. Further experimental work is necessary to validate the predicted properties and to fully elucidate the chemical and biological profile of this compound.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

- 9. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. cusabio.com [cusabio.com]

- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 13. The mitogen activated protein kinase signal transduction pathway: from the cell surface to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. Video: MAPK Signaling Cascades [jove.com]

An In-depth Technical Guide to the Structural Analysis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Introduction

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine is a diamine derivative featuring a seven-membered 1,4-diazepane ring, which is a privileged scaffold in medicinal chemistry. Molecules incorporating the 1,4-diazepane core have shown a wide range of biological activities, including but not limited to, antipsychotic, anxiolytic, and anticancer effects. This structural motif is of significant interest to researchers and drug development professionals for its potential in creating novel therapeutic agents. This guide provides a comprehensive overview of the predicted structural characteristics, a plausible synthetic route, and analytical methodologies for this compound.

Molecular Structure and Properties

The structural formula of this compound is presented below, along with its key chemical properties.

Caption: Molecular Structure of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 39270-45-6[1] |

| Molecular Formula | C₈H₁₉N₃ |

| Molecular Weight | 157.26 g/mol [2] |

| SMILES | CN1CCN(CCN1)CCN |

| InChI Key | DDYKTHJBSBIWNR-UHFFFAOYSA-N[1] |

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H Nuclear Magnetic Resonance (NMR) chemical shifts are based on the analysis of structurally similar compounds, such as N-methylpiperazine derivatives. The spectrum is expected to show distinct signals for the protons on the diazepane ring, the ethylamine side chain, and the N-methyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| N-CH₃ | 2.2 - 2.4 | Singlet | - | 3H |

| Ring-CH₂ (adjacent to N-CH₃) | 2.4 - 2.6 | Multiplet | - | 4H |

| Ring-CH₂ (adjacent to N-CH₂CH₂NH₂) | 2.6 - 2.8 | Multiplet | - | 4H |

| N-CH₂ (ethyl) | 2.5 - 2.7 | Triplet | ~6.0 | 2H |

| CH₂-NH₂ (ethyl) | 2.7 - 2.9 | Triplet | ~6.0 | 2H |

| NH₂ | 1.0 - 2.5 (broad) | Singlet | - | 2H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are estimated based on known values for substituted 1,4-diazepanes and related aliphatic amines.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 45 - 48 |

| Ring-CH₂ (adjacent to N-CH₃) | 55 - 58 |

| Ring-CH₂ (adjacent to N-CH₂CH₂NH₂) | 53 - 56 |

| N-CH₂ (ethyl) | 58 - 62 |

| CH₂-NH₂ (ethyl) | 40 - 43 |

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern is expected to be characteristic of aliphatic amines, with primary fragmentation occurring via α-cleavage.

| m/z | Predicted Fragment |

| 157 | [M]⁺ |

| 142 | [M - CH₃]⁺ |

| 128 | [M - CH₂NH₂]⁺ |

| 114 | [M - C₂H₅N]⁺ |

| 85 | [C₅H₁₁N]⁺ |

| 71 | [C₄H₉N]⁺ |

| 58 | [C₃H₈N]⁺ |

| 44 | [C₂H₆N]⁺ |

| 30 | [CH₄N]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reductive amination of 1-methyl-1,4-diazepane with aminoacetaldehyde dimethyl acetal, followed by hydrolysis of the acetal.

Caption: Proposed Synthetic Workflow

Step 1: Reductive Amination

-

To a solution of 1-methyl-1,4-diazepane (1.0 eq) in dichloromethane (DCM), add aminoacetaldehyde dimethyl acetal (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Acetal Hydrolysis

-

Dissolve the crude intermediate from Step 1 in a 1:1 mixture of tetrahydrofuran (THF) and 1M aqueous HCl.

-

Stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and basify with 2M aqueous NaOH until pH > 12.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). For amines, D₂O can be used to identify exchangeable N-H protons, which will disappear from the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at 25 °C. For ¹H NMR, a sufficient number of scans should be used to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use a soft ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion. Electron Ionization (EI) can also be used to induce fragmentation and obtain structural information.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Hypothetical Biological Activity and Signaling Pathway

Given that 1,4-diazepane derivatives are known to interact with central nervous system (CNS) targets, it is plausible that molecules containing the this compound scaffold could act as ligands for G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors. The following diagram illustrates a hypothetical signaling pathway where such a compound acts as an antagonist at a Gαi-coupled receptor.

Caption: Hypothetical GPCR Antagonism Pathway

In this proposed mechanism, the this compound-containing molecule acts as an antagonist, preventing the binding of the endogenous ligand to the Gαi-coupled receptor. This lack of receptor activation keeps the Gαi subunit in its inactive, GDP-bound state. Consequently, adenylyl cyclase is not inhibited, leading to the continued production of cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent downstream cellular responses. This mode of action is relevant in the modulation of various neurological processes.

References

In-depth Technical Guide: 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine (CAS 39270-45-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, with CAS number 39270-45-6, is a diamine derivative featuring a seven-membered 1,4-diazepane ring. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. The 1,4-diazepane moiety is a core structural feature of several classes of therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including but not limited to central nervous system modulation and antimicrobial effects. This technical guide provides a summary of the available physicochemical properties of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 39270-45-6 | |

| Molecular Formula | C₈H₁₉N₃ | |

| Molecular Weight | 157.26 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 1-(2-Aminoethyl)-4-methyl-1,4-diazepane | N/A |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature |

Safety and Handling

Based on available safety data, this compound is classified as a hazardous substance.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statement | H314: Causes severe skin burns and eye damage | |

| Storage Class | 11 - Combustible Solids |

Precautionary Statements: Users should consult the full Safety Data Sheet (SDS) for detailed precautionary measures, including personal protective equipment (PPE) recommendations and first-aid procedures.

Experimental Protocols

-

Reductive amination: Reaction of a suitable diamine with a carbonyl compound, followed by reduction.

-

Cyclization reactions: Intramolecular ring-closing reactions of appropriately functionalized linear precursors.

-

N-alkylation: Introduction of the methyl and aminoethyl groups onto the 1,4-diazepane scaffold.

A logical workflow for the synthesis and characterization of this compound is proposed below.

Caption: Proposed workflow for synthesis and characterization.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the 1,4-diazepane scaffold is a well-established pharmacophore. Derivatives of 1,4-diazepane have been investigated for a wide range of therapeutic applications. A prominent example is the class of 1,4-benzodiazepines, such as diazepam, which act as positive allosteric modulators of the GABAA receptor in the central nervous system, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.

The potential mechanism of action for novel 1,4-diazepane derivatives could involve interaction with various biological targets. A generalized signaling pathway for a hypothetical G-protein coupled receptor (GPCR) target is depicted below.

Caption: Hypothetical GPCR signaling pathway.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development, largely owing to its core 1,4-diazepane structure. The currently available data provides basic physicochemical and safety information. However, a comprehensive understanding of this compound necessitates further research to elucidate its detailed synthesis, full analytical characterization, and specific biological activities. The information and diagrams presented in this guide serve as a foundational resource for researchers interested in exploring the properties and potential applications of this and related compounds.

An In-depth Technical Guide on 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, a diamine featuring a saturated seven-membered heterocyclic 1,4-diazepane ring. While specific in-depth research on this particular molecule is limited in publicly available literature, this document consolidates its known properties and presents representative experimental protocols and data based on the broader class of N-substituted 1,4-diazepanes. The 1,4-diazepine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and antimicrobial effects.[1][2] This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and structurally related compounds.

Chemical Identity and Structure

The compound of interest is formally identified by its IUPAC name, this compound. Its chemical structure consists of a 1,4-diazepane ring system where one nitrogen atom is substituted with a methyl group and the other with an ethanamine group.

IUPAC Name: this compound

Chemical Structure:

A 2D representation of the chemical structure is provided below:

Physicochemical and Spectroscopic Data

Due to the limited availability of specific experimental data for this compound, the following table summarizes its fundamental properties, largely derived from supplier information and computational predictions, alongside expected spectroscopic characteristics based on its structure and data for analogous compounds.

| Property | Value / Expected Value |

| Molecular Formula | C₈H₁₉N₃ |

| Molecular Weight | 157.26 g/mol [3] |

| Appearance | Expected to be a liquid or low-melting solid at room temperature. |

| Boiling Point | Not determined. |

| Melting Point | Not determined. |

| Solubility | Expected to be soluble in water and polar organic solvents. |

| ¹H-NMR (CDCl₃, 400 MHz) | Expected δ (ppm): ~2.8-2.5 (m, 10H, ring CH₂ and N-CH₂-CH₂-N), 2.3 (s, 3H, N-CH₃), ~1.7 (m, 2H, ring C-CH₂-C), ~1.5 (br s, 2H, NH₂). |

| ¹³C-NMR (CDCl₃, 100 MHz) | Expected δ (ppm): ~58-55 (ring N-CH₂), ~50-45 (N-CH₂-CH₂-NH₂), ~46 (N-CH₃), ~42 (CH₂-NH₂), ~28 (ring C-CH₂-C). |

| Mass Spec (ESI-MS) | Expected m/z: 158.1657 [M+H]⁺. |

| IR (KBr, cm⁻¹) | Expected ν: ~3350-3250 (N-H stretch), ~2950-2800 (C-H stretch), ~1590 (N-H bend), ~1460 (C-H bend), ~1100 (C-N stretch). |

Synthesis and Experimental Protocols

Representative Synthetic Protocol: Alkylation of 1-Methyl-1,4-diazepane

This protocol describes a two-step process involving the protection of an aminoalkylating agent followed by alkylation and deprotection.

Step 1: Preparation of N-(2-chloroethyl)phthalimide

-

To a solution of 2-chloroethylamine hydrochloride (1 eq.) in anhydrous dimethylformamide (DMF), add triethylamine (2.2 eq.) at 0 °C.

-

Stir the mixture for 30 minutes, then add phthalic anhydride (1 eq.).

-

Allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours.

-

Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-chloroethyl)phthalimide.

Step 2: Alkylation of 1-Methyl-1,4-diazepane and Deprotection

-

Dissolve 1-methyl-1,4-diazepane (1 eq.) and N-(2-chloroethyl)phthalimide (1 eq.) in acetonitrile.

-

Add potassium carbonate (1.5 eq.) as a base.

-

Reflux the mixture for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

To the crude product, add hydrazine hydrate (2 eq.) in ethanol and reflux for 4 hours to remove the phthalimide protecting group.

-

Cool the reaction, filter the phthalhydrazide precipitate, and concentrate the filtrate.

-

Purify the residue by column chromatography on silica gel (using a gradient of dichloromethane/methanol/ammonia) to afford the final product, this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps for the proposed synthesis of this compound.

Caption: A logical workflow for the synthesis of the target compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway has been described for this compound, the 1,4-diazepane scaffold is a privileged structure in medicinal chemistry. Derivatives have been investigated for a multitude of biological targets.

For instance, certain N-substituted 1,4-diazepane derivatives have been explored as ligands for sigma receptors, which are implicated in various neurological disorders.[4][5] Other derivatives have shown potential as antipsychotic, anxiolytic, and antimicrobial agents.[1][2] The ethanamine side chain of the target molecule is a common pharmacophore that can interact with various receptors and enzymes.

Given the structural motifs present, potential, yet unproven, areas of biological investigation for this compound could include:

-

Neurological Targets: Modulation of dopamine, serotonin, or sigma receptors.

-

Antimicrobial Activity: Disruption of microbial cell membranes or metabolic pathways.

Further research, including in vitro screening and in vivo studies, would be necessary to elucidate any specific biological activity and the associated signaling pathways.

Conclusion

This compound is a structurally interesting diamine with potential for further investigation in medicinal chemistry and drug discovery. This guide provides its fundamental chemical identity and a plausible, representative synthetic route. The lack of specific experimental data in the current literature highlights an opportunity for novel research to characterize its physicochemical properties, develop optimized synthetic methodologies, and explore its biological activity. The information presented here serves as a starting point for researchers and drug development professionals to design and execute such studies.

References

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the key physicochemical properties of the chemical compound 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. The information presented is intended to support research and development activities by providing essential molecular data.

Core Molecular Data

The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is crucial for a variety of experimental and computational applications, including reaction stoichiometry, solution preparation, and molecular modeling.

| Property | Value |

| Molecular Formula | C₈H₁₉N₃[1] |

| Molecular Weight | 157.26 g/mol [1][2] |

| CAS Number | 39270-45-6[2][3] |

Structural and Identifier Information

For unambiguous identification and use in chemical databases and software, the following structural identifiers are provided.

| Identifier Type | Value |

| IUPAC Name | This compound[2] |

| SMILES | CN1CCN(CCN)CCC1 |

| InChI | 1S/C8H19N3/c1-10-4-2-5-11(6-3-9)8-7-10/h2-9H2,1H3[1][2] |

Logical Relationship Diagram

The following diagram illustrates the logical connection between the compound's name, its structural components, and its resulting molecular properties.

Disclaimer: This document is intended for informational purposes for a technical audience. No experimental protocols have been included as none were cited in the provided context. The visualization is a logical representation and not based on experimental workflow or signaling pathway data.

References

Spectroscopic Profile of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Additionally, detailed, generalized experimental protocols for these spectroscopic techniques are provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related N-alkylated diamines and N-methylpiperazine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~2.8 - 2.6 | m | 2H | -CH₂-NH₂ |

| ~2.6 - 2.4 | m | 10H | Ring -CH₂- protons |

| ~2.3 | s | 3H | N-CH₃ |

| ~1.7 | m | 2H | Ring -CH₂-CH₂-CH₂- |

| ~1.5 (broad) | s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~58 | Ring -CH₂-N(CH₃)- |

| ~57 | Ring -CH₂-N(CH₂CH₂NH₂)- |

| ~55 | -CH₂-CH₂-NH₂ |

| ~46 | N-CH₃ |

| ~40 | -CH₂-NH₂ |

| ~28 | Ring -CH₂-CH₂-CH₂- |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2950 - 2800 | Strong | C-H stretch (aliphatic) |

| ~1590 | Medium | N-H bend (primary amine) |

| 1470 - 1440 | Medium | C-H bend (CH₂) |

| ~1100 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 157 | [M]⁺ (Molecular ion) |

| 142 | [M - CH₃]⁺ |

| 114 | [M - CH₂CH₂NH₂]⁺ |

| 99 | [M - N(CH₃)CH₂CH₂]⁺ |

| 70 | [C₄H₁₀N]⁺ |

| 44 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.[1][2]

-

Ensure complete dissolution by gentle vortexing or sonication.[1]

-

If the sample contains solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

-

Carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[1]

-

Tune the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Initiate data acquisition.

-

-

Data Processing :

-

The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be ground to a fine, homogeneous powder.

-

Place a portion of the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die.

-

-

Instrument Setup and Data Acquisition :

-

Place the KBr pellet into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution should be free of any particulate matter.

-

-

Instrument Setup and Data Acquisition :

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are suitable for polar molecules.[4]

-

Introduce the sample solution into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS).

-

Set the parameters for the ion source, mass analyzer (e.g., quadrupole, time-of-flight), and detector.[4][5]

-

Acquire the mass spectrum over a desired m/z range. For tandem mass spectrometry (MS/MS), select the precursor ion of interest and acquire the fragmentation pattern.[6]

-

-

Data Analysis :

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The presence of nitrogen in a molecule often results in an odd molecular weight.[7]

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. inchemistry.acs.org [inchemistry.acs.org]

- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. zefsci.com [zefsci.com]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

In-depth Technical Guide on 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: Solubility and Stability

A comprehensive review of the available physicochemical data for researchers, scientists, and drug development professionals.

Introduction

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine is a diamine derivative belonging to the 1,4-diazepane class of heterocyclic compounds. Its structure, featuring a saturated seven-membered ring with two nitrogen atoms, a methyl group, and an ethanamine side chain, suggests its potential utility as a building block in medicinal chemistry and materials science. Understanding its solubility and stability is paramount for its effective use in research and development, particularly in areas such as drug design, where bioavailability and shelf-life are critical parameters.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. This information has been aggregated from various chemical suppliers.

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich[1] |

| CAS Number | 39270-45-6 | Enamine, 2a biotech[1][2] |

| Molecular Formula | C₈H₁₉N₃ | Sigma-Aldrich |

| Molecular Weight | 157.26 g/mol | Sigma-Aldrich[1] |

| Physical Form | Liquid or Solid | Sigma-Aldrich[1] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[1] |

Note: The physical form of the compound is reported inconsistently as both liquid and solid, which may depend on the purity and specific salt form.

Solubility Profile (Qualitative Assessment)

Quantitative solubility data for this compound in various solvents is not publicly available. However, a qualitative assessment can be inferred from its chemical structure.

-

Aqueous Solubility: The presence of three amine functionalities, which can be protonated, suggests that the compound is likely to be soluble in acidic aqueous solutions. The formation of hydrochloride or other salts would further enhance its water solubility.

-

Organic Solvent Solubility: The molecule possesses both polar (amines) and non-polar (alkyl chain and diazepane ring) regions, suggesting it may be soluble in a range of polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in non-polar solvents like hexane is expected to be limited.

Experimental Protocol for Solubility Determination:

A standardized protocol to determine the thermodynamic solubility of a compound involves the shake-flask method.

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetonitrile, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

Stability Profile

Specific stability data, including degradation pathways and kinetics for this compound, are not documented in the available literature. However, potential degradation pathways can be postulated based on the functional groups present.

Potential Degradation Pathways:

-

Oxidation: The tertiary amine and the secondary amine within the diazepane ring, as well as the primary amine of the ethanamine side chain, are susceptible to oxidation. This can lead to the formation of N-oxides and other degradation products.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, certain formulations or reaction conditions could potentially lead to ring-opening or other hydrolytic degradation.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of amine-containing compounds.

Experimental Protocol for Stability Assessment (Forced Degradation Study):

Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

-

Stress Conditions: Subject solutions of the compound to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These typically include:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80-100 °C).

-

Photodegradation: Exposing the compound in solution and as a solid to light (e.g., using a photostability chamber).

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) is invaluable for the identification of the degradation products.

Analytical Methodologies

A robust analytical method is critical for the accurate quantification of this compound and the characterization of its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Proposed HPLC Method Development Workflow:

The following diagram outlines a typical workflow for developing a stability-indicating HPLC method.

References

Potential Research Applications of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: A Technical Guide

Disclaimer: Limited publicly available research data exists for the specific compound 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. This guide is based on the well-established research applications of the broader class of 1,4-diazepane derivatives, which are recognized as "privileged structures" in medicinal chemistry. The information presented herein is intended to be illustrative of potential research avenues and should be adapted based on specific experimental findings for the compound of interest.

The 1,4-diazepane scaffold is a versatile heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention from the scientific community due to their diverse pharmacological activities. These activities span a wide therapeutic spectrum, including but not limited to central nervous system disorders, cancer, and infectious diseases.[1][2][3][4]

Core Chemical Structure and Properties

This compound possesses a seven-membered diazepane ring, a common feature in many psychoactive and therapeutic agents. The presence of a methyl group on one nitrogen and an ethanamine side chain on the other provides opportunities for diverse chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C8H19N3 | [6] |

| Molecular Weight | 157.26 g/mol | [6] |

| Physical Form | Liquid | [5] |

| CAS Number | 39270-45-6 | [5] |

Potential Therapeutic Areas and Research Applications

Based on the activities of structurally related 1,4-diazepane derivatives, this compound could be investigated for the following applications:

-

Neuropharmacology: Many 1,4-diazepane analogs exhibit activity as antipsychotics, anxiolytics, and anticonvulsants.[2][4] Research could focus on its potential as a ligand for various central nervous system receptors, such as dopamine, serotonin, and GABA receptors. Furthermore, some derivatives act as sigma receptor ligands, suggesting potential applications in neurodegenerative disorders.[7]

-

Oncology: The 1,4-diazepane scaffold has been explored for the development of anticancer agents.[2][4] Investigations could involve screening for cytotoxic activity against various cancer cell lines and elucidating the underlying mechanisms of action.

-

Infectious Diseases: Antibacterial and antifungal properties have been reported for some 1,4-diazepane derivatives.[2][4] Research could involve evaluating its efficacy against a panel of pathogenic bacteria and fungi.

-

Cardiovascular Diseases: Certain 1,4-diazepane derivatives have been identified as factor Xa inhibitors, indicating potential as anticoagulant and antithrombotic agents.[8]

Hypothetical Experimental Protocols

The following are generalized experimental protocols that could be adapted to investigate the potential of this compound.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound to a specific G-protein coupled receptor (GPCR), for example, a dopamine or serotonin receptor subtype.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.

-

Radioligand Binding: A known radiolabeled ligand for the target receptor is incubated with the prepared membranes in the presence of varying concentrations of this compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the binding affinity (Ki) of the compound for the receptor.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa, A549).

Methodology:

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to untreated control cells. The IC50 value (the concentration that causes 50% inhibition of cell growth) is then determined.

Potential Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the known activities of related compounds.

Caption: Hypothetical GPCR signaling pathway potentially modulated by this compound.

Caption: Potential mechanisms of anticancer activity for a 1,4-diazepane derivative.

Conclusion

While specific research on this compound is not widely published, its chemical structure places it within the highly versatile and pharmacologically significant class of 1,4-diazepane derivatives. The potential for this compound to interact with various biological targets, particularly within the central nervous system, warrants further investigation. The experimental frameworks and potential signaling pathways outlined in this guide provide a foundation for researchers to explore the therapeutic promise of this and related molecules. As with any novel compound, rigorous preclinical evaluation is necessary to fully characterize its pharmacological profile and therapeutic potential.

References

- 1. jocpr.com [jocpr.com]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(4-methyl-1,4-diazepan-1-yl)ethan-1-amine | 39270-45-6 [sigmaaldrich.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine as a Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine is a key bifunctional building block increasingly utilized in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclic 1,4-diazepane moiety with a primary amine side chain, offers a versatile scaffold for the construction of complex molecules with diverse pharmacological activities. The presence of both a secondary and a tertiary amine within the diazepine ring, along with a reactive primary amine, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a building block in the development of bioactive compounds. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to aid researchers in leveraging this valuable synthetic intermediate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Reference |

| CAS Number | 39270-45-6 | [1] |

| Molecular Formula | C₈H₁₉N₃ | [2] |

| Molecular Weight | 157.26 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid | [2] |

| SMILES | CN1CCN(CCN)CCC1 | [2] |

| InChI | 1S/C8H19N3/c1-10-4-2-5-11(6-3-9)8-7-10/h2-9H2,1H3 | [2] |

| InChI Key | DDYKTHJBSBIWNR-UHFFFAOYSA-N | [2] |

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves the alkylation of 1-methyl-1,4-diazepane. A detailed experimental protocol for such a transformation is provided below.

Experimental Protocol: Synthesis via Alkylation of 1-Methyl-1,4-diazepane

This procedure outlines a general method for the synthesis of this compound by reacting 1-methyl-1,4-diazepane with a suitable two-carbon electrophile bearing a protected amine, followed by deprotection. A common and effective strategy involves the use of N-(2-bromoethyl)phthalimide.

Step 1: N-Alkylation of 1-Methyl-1,4-diazepane

-

Materials:

-

1-Methyl-1,4-diazepane

-

N-(2-Bromoethyl)phthalimide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 1-methyl-1,4-diazepane (1.0 eq) in anhydrous acetonitrile, add N-(2-bromoethyl)phthalimide (1.05 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude phthalimide-protected intermediate.

-

Dissolve the crude intermediate in ethanol and add hydrazine hydrate (5.0 eq).

-

Heat the mixture to reflux for 4-8 hours. A white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and extract with diethyl ether to remove any non-polar impurities.

-

Basify the aqueous layer with a saturated NaHCO₃ solution until a pH of >10 is reached.

-

Extract the aqueous layer with dichloromethane or chloroform (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

-

-

Purification: The final product can be further purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane/methanol/ammonia as the eluent.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors and central nervous system (CNS) active agents.

Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is linked to various cancers, making them attractive targets for cancer therapy. Derivatives of this compound have been incorporated into pyrimidine-based scaffolds to generate potent and selective Aurora kinase inhibitors.

Example: Synthesis of a Pyrimidine-Based Aurora A Kinase Inhibitor

A common synthetic strategy involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine with this compound, followed by a subsequent substitution with another amine.

Quantitative Data for Aurora Kinase Inhibitors:

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| VX-680 (Tozasertib) | Aurora A, B, C | 6, 25, 15 | - | [3] |

| MLN8054 | Aurora A | 4 | Sf9 | [4] |

| AZD1152 | Aurora B | 0.37 | - | [5] |

| Compound 11c | Aurora A | 500-4000 (cytotoxicity) | Various | [3] |

Synthesis of Diazepine and Benzodiazepine Derivatives

The diazepine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs targeting the central nervous system. This compound can be used in the construction of more complex diazepine and benzodiazepine derivatives. The synthesis often involves condensation reactions with dicarbonyl compounds or their equivalents.

General Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

-

Materials:

-

This compound

-

o-Phenylenediamine

-

A β-diketone (e.g., acetylacetone)

-

Catalyst (e.g., acetic acid or a Lewis acid)

-

Solvent (e.g., ethanol or toluene)

-

-

Procedure:

-

A mixture of o-phenylenediamine (1.0 eq) and the β-diketone (1.0 eq) in ethanol is stirred at room temperature.

-

A catalytic amount of acetic acid is added.

-

This compound (1.0 eq) is added to the reaction mixture.

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired benzodiazepine derivative.

-

Biological Signaling Pathways

Compounds synthesized using this compound as a building block often target key signaling pathways implicated in disease. Understanding these pathways is crucial for drug development professionals.

GABA-A Receptor Signaling Pathway

Benzodiazepines, a class of drugs that can be synthesized using diazepine building blocks, are positive allosteric modulators of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.

Matrix Metalloproteinase (MMP) Signaling Pathway

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer and inflammation. Certain diazepine derivatives have shown inhibitory activity against MMPs.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of a wide array of complex molecules with significant biological activities. This guide has provided an overview of its synthesis, properties, and applications, along with detailed protocols and pathway visualizations to facilitate its use in research and drug discovery endeavors. The continued exploration of this building block is expected to lead to the development of novel therapeutics for a range of diseases.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. While 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine itself is primarily a chemical building block, its core structure is integral to numerous analogs with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 1,4-diazepane derivatives. We delve into key therapeutic areas where these compounds have shown promise, including anticoagulation, neurodegenerative diseases, and oncology. Detailed experimental protocols for relevant biological assays are provided, alongside a quantitative analysis of structure-activity relationships (SAR) to guide future drug discovery efforts.

Introduction to the 1,4-Diazepane Scaffold

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This scaffold possesses a high degree of conformational flexibility, allowing it to adopt various spatial arrangements and interact with a wide array of biological targets. The presence of two nitrogen atoms provides sites for substitution, enabling the fine-tuning of physicochemical properties and biological activity.

The parent compound, this compound, serves as a versatile synthon for the introduction of the 4-methyl-1,4-diazepan-1-yl)ethyl moiety into larger molecules. However, the broader class of 1,4-diazepane derivatives has garnered significant attention for its therapeutic applications.

Synthesis of 1,4-Diazepane Derivatives

The synthesis of 1,4-diazepane derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriate linear precursors. For instance, the reaction of a suitably substituted diamine with a dicarbonyl compound or its equivalent can yield the diazepane ring.

Another approach involves the modification of a pre-existing 1,4-diazepane core. For example, N-alkylation or N-acylation of the nitrogen atoms allows for the introduction of diverse functional groups.

Therapeutic Applications and Biological Activity of 1,4-Diazepane Analogs

1,4-Diazepane derivatives have demonstrated significant activity in several key therapeutic areas. This section will explore three prominent examples: Factor Xa inhibitors, sigma receptor ligands, and amyloid-beta aggregation inhibitors.

Factor Xa Inhibitors for Anticoagulation

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders.[1] Several potent and selective FXa inhibitors incorporating the 1,4-diazepane moiety have been developed.

Quantitative Structure-Activity Relationship (SAR) Data:

| Compound ID | R1 | R2 | FXa IC50 (nM) | Reference |

| 1 | H | 4-chlorophenyl | 15 | [2] |

| 2 | Methyl | 4-methoxyphenyl | 8.2 | [2] |

| 3 | Ethyl | 3,4-dichlorophenyl | 5.5 | [2] |

| 13 (YM-96765) | - | - | 6.8 | [2] |

Signaling Pathway:

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways, catalyzing the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, which forms the meshwork of the clot. Inhibition of Factor Xa disrupts this cascade, leading to an anticoagulant effect.[3] Beyond its role in coagulation, FXa can also activate protease-activated receptors (PARs), contributing to inflammatory signaling.[1][4]

References

- 1. Factor Xa Signaling Contributes to the Pathogenesis of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Factor X - Wikipedia [en.wikipedia.org]

- 4. Factor Xa induces pro-inflammatory cytokine expression in RAW 264.7 macrophages via protease-activated receptor-2 activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine (CAS Number: 39270-45-6). Due to the limited availability of extensive toxicological data for this specific compound, a cautious approach, based on its confirmed corrosive nature and the general properties of structurally related alkylamines, is strongly recommended.

Chemical Identification and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 39270-45-6 | Sigma-Aldrich |

| Molecular Formula | C₈H₁₉N₃ | Sigma-Aldrich |

| Molecular Weight | 157.26 g/mol | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Hazard Identification and Classification

This compound is classified as a corrosive substance. The primary and most immediate danger associated with this chemical is its ability to cause severe skin burns and serious eye damage upon contact.

GHS Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |

(Data sourced from Sigma-Aldrich)

Precautionary Statements:

A comprehensive list of precautionary statements is provided to ensure safe handling and emergency response.

| Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER/doctor. |

| P363 | Wash contaminated clothing before reuse. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

(Data sourced from Sigma-Aldrich)

Toxicological Information

Experimental Protocols for Safety Assessment

For novel compounds like this compound where toxicological data is scarce, standardized experimental protocols are essential to characterize its potential hazards. The following OECD guidelines are recommended for assessing the corrosive and irritant properties of this chemical.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion[3][4][5][6]

This guideline provides a method for assessing the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[1][2][3]

Methodology Overview:

-

Initial Screening: Before in-vivo testing, a weight-of-evidence analysis of existing data and validated in-vitro tests should be conducted.

-

Animal Model: The albino rabbit is the recommended species.

-

Application: A single dose of 0.5 mL of the liquid substance is applied to a small area of shaved skin (approximately 6 cm²). An untreated area of skin serves as a control.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations continue for up to 14 days to assess the reversibility of the effects.[2]

-

Classification: The severity and reversibility of the skin reactions determine the classification of the substance as corrosive or irritant.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion[7][8][9][10][11]

This guideline is used to assess the potential of a substance to produce irritation or corrosion to the eye.[4][5][6][7][8]

Methodology Overview:

-

Tiered Testing Strategy: A sequential testing strategy is recommended, starting with a weight-of-the-evidence analysis and in-vitro tests to minimize animal testing.

-

Animal Model: The albino rabbit is the preferred animal model.

-

Application: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[7]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva. The observation period can be extended up to 21 days to evaluate the reversibility of any observed lesions.[6][7]

-

Classification: The substance is classified based on the severity and persistence of the ocular lesions.